

# 1-Benzyl-3-pyrrolidinol CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Benzyl-3-pyrrolidinol

Cat. No.: B1218477

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## An In-depth Technical Guide to 1-Benzyl-3-pyrrolidinol

This technical guide provides a comprehensive overview of **1-Benzyl-3-pyrrolidinol**, a versatile heterocyclic compound widely utilized in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, synthesis protocols, and its role as a key building block for biologically active molecules.

## Core Chemical Data

**1-Benzyl-3-pyrrolidinol** is a chiral compound that exists as a racemate and as individual enantiomers. The physical and chemical properties vary slightly between these forms. The fundamental data for the racemic mixture and its enantiopure forms are summarized below.

Property	(±)-1-Benzyl-3-pyrrolidinol	(R)-(+)-1-Benzyl-3-pyrrolidinol	(S)-(-)-1-Benzyl-3-pyrrolidinol
CAS Number	775-15-5[1][2][3]	101930-07-8[4]	101385-90-4[5]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO[1][2]	C <sub>11</sub> H <sub>15</sub> NO[4]	C <sub>11</sub> H <sub>15</sub> NO
Molecular Weight	177.24 g/mol [1][2]	177.24 g/mol [4]	177.24 g/mol
Appearance	Liquid	Liquid	Liquid
Boiling Point	113-115 °C / 2 mmHg	116 °C / 0.9 mmHg	115 °C / 0.8 mmHg[5]
Density	1.07 g/mL at 25 °C	1.07 g/mL at 25 °C	1.07 g/mL at 25 °C[5]
Refractive Index	n <sub>20</sub> /D 1.548	n <sub>20</sub> /D 1.548	n <sub>20</sub> /D 1.548[5]

## Synthesis and Experimental Protocols

The synthesis of **1-Benzyl-3-pyrrolidinol** and its derivatives can be achieved through various routes. Below is a detailed experimental protocol for the synthesis of substituted N-benzyl-3-pyrrolidinols via cyclodehydration of 4-amino-1,2-butanediols.

### Synthesis of 4-Amino-1,2-diols

This procedure outlines the preparation of the precursor 4-amino-1,2-diols from homoallylic amines.

- Dissolve the homoallylic amine (4.30 mmol) in 50 mL of 95% ethanol in a 500 mL two-neck round-bottom flask.
- Cool the solution to -25 °C using a dichloromethane-liquid nitrogen bath.
- Prepare a solution of KMnO<sub>4</sub> (227 mmol) in 28 mL of water and 10 mL of 0.10 M NaOH.
- Add the KMnO<sub>4</sub> solution dropwise to the cooled amine solution over 4 hours, maintaining the temperature between -20 to -25 °C.
- After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 17 hours.

- Work-up the reaction to isolate the 4-amino-1,2-diol.

## Cyclodehydration to N-Benzyl-3-pyrrolidinols

This protocol describes the cyclization of the 4-amino-1,2-diol to the corresponding 3-hydroxypyrrolidine.[\[6\]](#)

- In a flask, prepare a solution of thionyl chloride (0.432 mmol, 1.2 equivalents) in 2 mL of dichloromethane (0.2 M).[\[6\]](#)
- Slowly add a solution of the 4-amino-1,2-diol (0.36 mmol) in 2 mL of dichloromethane to the thionyl chloride solution over 1 hour.[\[6\]](#)
- Stir the mixture at room temperature for an additional hour.[\[6\]](#)
- Gently quench the reaction by adding 5 mL of 0.1 M NaOH and stirring for 15 minutes.[\[6\]](#)
- Extract the product, and purify by column chromatography to yield the N-benzyl-3-pyrrolidinol.[\[6\]](#)

## Biological Significance and Applications

**1-Benzyl-3-pyrrolidinol** serves as a crucial intermediate in the synthesis of various biologically active compounds. Its applications include the preparation of:

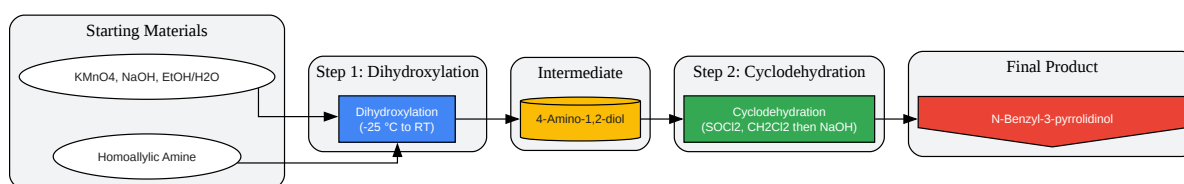
- **Potent Calcium Antagonists:** It is a key precursor for the synthesis of compounds like 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, which exhibit calcium channel blocking activity.[\[2\]](#)[\[7\]](#)
- **5-HT<sub>2c</sub> Receptor Agonists:** The compound is utilized in the efficient synthesis of Org 37684, a known 5-HT<sub>2c</sub> receptor agonist.[\[7\]](#)
- **Chiral Alkenyl Sulfoximines:** 1-Benzyl-3-pyrrolidinone, a closely related derivative, is a substrate for preparing chiral alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles.[\[8\]](#)[\[9\]](#)

While direct signaling pathways involving **1-Benzyl-3-pyrrolidinol** are not extensively documented, its derivatives have shown significant biological effects. For instance, a

structurally related compound, 1-benzyl-indole-3-carbinol, has demonstrated potent anti-proliferative and anti-estrogenic properties in human breast cancer cells, suggesting that the 1-benzyl moiety can significantly enhance biological activity.[10]

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-benzyl-3-pyrrolidinols as described in the experimental protocols.



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Caption: Synthetic workflow for N-benzyl-3-pyrrolidinol.

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